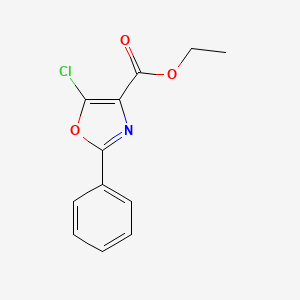

Ethyl 5-chloro-2-phenyloxazole-4-carboxylate

Description

BenchChem offers high-quality Ethyl 5-chloro-2-phenyloxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-chloro-2-phenyloxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-chloro-2-phenyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-16-12(15)9-10(13)17-11(14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNZXALNRQBRMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Structure and Synthetic Utility of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate

Executive Summary

Ethyl 5-chloro-2-phenyloxazole-4-carboxylate represents a specialized, high-value heterocyclic scaffold in medicinal chemistry. Unlike its widely available 5-amino or 5-methyl analogs, the 5-chloro derivative functions as a "masked" electrophile, offering a unique handle for late-stage diversification at the C5 position. This guide dissects the structural properties, synthetic pathways, and reactivity profile of this compound, positioning it as a critical intermediate for generating 5-substituted oxazole libraries—a structural motif prevalent in kinase inhibitors, COX-2 inhibitors, and anti-infective agents.

Chemical Structure & Electronic Properties

The oxazole core is a 1,3-azole with oxygen at position 1 and nitrogen at position 3. In Ethyl 5-chloro-2-phenyloxazole-4-carboxylate , the aromaticity and electron density are significantly modulated by the three substituents.

Structural Analysis

-

C2-Phenyl Group: Provides conjugation with the oxazole ring, enhancing stability and planarity. It acts as a lipophilic anchor, common in drug-receptor binding pockets.

-

C4-Ethyl Carboxylate: An electron-withdrawing group (EWG) that decreases electron density in the ring, particularly at C5. This activates the C5 position towards nucleophilic attack.

-

C5-Chlorine: The defining feature. Chlorine is both inductively withdrawing (-I) and mesomerically donating (+M), but on the electron-deficient oxazole ring (further deactivated by the C4-ester), it functions primarily as a good leaving group. This makes the C5 position highly susceptible to Nucleophilic Aromatic Substitution (

) and oxidative addition by transition metals.

Physicochemical Data (Predicted/Consensus)

| Property | Value / Description | Note |

| Formula | ||

| Molecular Weight | 251.67 g/mol | |

| Predicted LogP | 3.2 - 3.6 | Lipophilic due to phenyl/chloro groups. |

| H-Bond Acceptors | 4 (N, 3 Oxygens) | |

| H-Bond Donors | 0 | Lacks NH/OH groups. |

| Appearance | Off-white to pale yellow solid | Crystalline. |

| Stability | Moisture Sensitive | Hydrolysis of C5-Cl to 5-OH (azlactone) can occur. |

Synthetic Pathways[1][2][3]

The synthesis of 5-chlorooxazoles typically proceeds via the chlorination of 5-hydroxyoxazoles (often existing in equilibrium with their keto-tautomers, oxazolones or azlactones). The most robust route involves the cyclization of diethyl aminomalonate derivatives.

Retrosynthetic Analysis

The target molecule is disconnected at the C5-Cl bond (functional group interconversion) and the C2-N/C5-O bonds (cyclization).

-

Precursor: Ethyl 5-hydroxy-2-phenyloxazole-4-carboxylate (or its keto form, diethyl 2-benzamido-3-oxosuccinate derivative).

-

Starting Materials: Diethyl aminomalonate hydrochloride + Benzoyl chloride.

Synthesis Protocol

Step 1: N-Benzoylation

React diethyl aminomalonate with benzoyl chloride in the presence of a base (Et

Step 2: Cyclization & Chlorination (One-Pot or Telescoped)

The 5-hydroxy intermediate is often unstable (prone to decarboxylation). Therefore, a direct chlorodehydration using Phosphorus Oxychloride (

Detailed Experimental Protocol (Self-Validating)

Reagents:

-

Diethyl 2-benzamidomalonate (1.0 eq)

-

Phosphorus Oxychloride (

) (5.0 eq) - Chlorinating & Dehydrating agent -

Triethylamine (

) (1.0 eq) or Pyridine - Base -

Solvent: Toluene or Chlorobenzene (Anhydrous)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (

). -

Dissolution: Dissolve Diethyl 2-benzamidomalonate (10 mmol) in dry toluene (50 mL).

-

Addition: Add

(50 mmol) dropwise at room temperature. Caution: Exothermic. -

Base Addition: Add

(10 mmol) slowly. The solution may darken. -

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Validation Point: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

) should disappear, and a new less polar spot (

-

-

Workup: Cool to RT. Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring to hydrolyze excess

. Warning: HCl gas evolution. -

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with sat.

(to remove phosphoric acid byproducts) and Brine. -

Purification: Dry over

, concentrate, and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Synthetic Workflow Diagram

Caption: Synthesis pathway from aminomalonate precursors via chlorodehydration.

Reactivity & Applications

The 5-chloro-4-carboxylate motif is a "spring-loaded" scaffold. The chlorine atom is activated by the adjacent nitrogen (via the C=N bond) and the electron-withdrawing ester at C4.

Nucleophilic Aromatic Substitution ( )

Unlike chlorobenzene, the 5-chlorooxazole reacts readily with nucleophiles.

-

Amines: Reaction with primary/secondary amines yields 5-aminooxazoles .

-

Thiols: Reaction with thiophenols/alkyl thiols yields 5-thiooxazoles .

-

Mechanism: Addition-Elimination at C5. The intermediate Meisenheimer-like complex is stabilized by the ester group.

Transition Metal Coupling

The C-Cl bond is competent for Pd-catalyzed cross-coupling.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to generate 2,5-diphenyloxazole derivatives (common in scintillator chemistry and NSAIDs like Oxaprozin analogs).

-

Sonogashira: Coupling with terminal alkynes.

Functionalization Logic Map[2]

Caption: Divergent synthesis capabilities from the 5-chloro scaffold.

Stability & Storage (Critical)

-

Hydrolytic Instability: The C5-Cl bond is susceptible to hydrolysis, regenerating the 5-hydroxy (azlactone) species, which may then decarboxylate.

-

Storage Protocol: Store under inert atmosphere (

or Ar) at

References

-

Oxazole Synthesis via POCl3: Development of a Manufacturing Process for S-892216... (Discusses POCl3 mediated chlorination/cyclization).

-

Reactivity of 5-Chloro-isoxazoles (Analogous Chemistry): 5-Chloroisoxazoles: A Versatile Starting Material... (Demonstrates reactivity of 5-halo-azoles).[1]

-

Stability of 5-Hydroxy Precursors: On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (Highlights the need for functionalization to stabilize the core).

-

General Oxazole Chemistry: Synthesis of 5-Amino-oxazole-4-carboxylates.[2] (Context for nucleophilic substitution at C5).

Sources

Technical Comparative Analysis: 5-Chlorooxazole vs. 2-(4-Chlorophenyl)oxazole

The following technical guide provides a high-level comparative analysis of 5-chlorooxazole and 2-(4-chlorophenyl)oxazole .

Editorial Note: These two compounds are distinct chemical entities with different molecular formulas (

Executive Summary

This guide delineates the structural, electronic, and synthetic differences between 5-chlorooxazole (a halogenated heteroaromatic core) and 2-(4-chlorophenyl)oxazole (an aryl-substituted oxazole).

-

5-Chlorooxazole: Represents a "privileged scaffold" intermediate where the chlorine atom is directly attached to the electron-deficient oxazole ring at position 5. It functions as an imidoyl chloride equivalent , exhibiting high reactivity toward nucleophiles and metal-catalyzed cross-coupling.

-

2-(4-Chlorophenyl)oxazole: Represents a stable biaryl motif. The chlorine atom is located on the phenyl ring (position 4'), behaving as a standard aryl chloride . It requires transition-metal catalysis (Pd, Ni) for functionalization and is chemically robust against hydrolysis compared to the 5-chlorooxazole core.

Structural & Electronic Profiling

The fundamental difference lies in the electronic environment of the carbon-chlorine (C-Cl) bond.

| Feature | 5-Chlorooxazole | 2-(4-Chlorophenyl)oxazole |

| Structure | Heteroaryl Chloride | Aryl Chloride (Biaryl system) |

| Formula | ||

| C-Cl Bond Nature | Activated: | Deactivated: |

| Electronic Effect | Inductive withdrawal by adjacent Oxygen makes C5 electrophilic. | Weak resonance donation from Cl; Phenyl ring is distinct from oxazole |

| Stability | Labile: Susceptible to hydrolysis (ring opening) and polymerization. | Stable: Resistant to acid/base hydrolysis; stable to ambient conditions. |

| Primary Reactivity | Pd/Ni-catalyzed Cross-Coupling (Suzuki, Buchwald). |

Electronic Distribution & Reactivity Logic

-

5-Chlorooxazole: The oxazole ring is

-deficient. The oxygen atom at position 1 exerts a strong inductive effect (-I), making C5 highly electrophilic. Consequently, the C5-Cl bond is weaker and more reactive than a typical aryl-Cl bond. -

2-(4-Chlorophenyl)oxazole: The oxazole ring acts as an electron-withdrawing group (EWG) on the phenyl ring, but the effect is attenuated by distance. The C4'-Cl bond strength is comparable to chlorobenzene (

95 kcal/mol), requiring oxidative addition by low-valent metals for activation.

Synthetic Pathways[1][2][3][4][5]

The synthesis of these cores requires fundamentally different strategies. 5-Chlorooxazoles are often generated in situ or via specialized cyclizations due to their instability, whereas 2-(4-chlorophenyl)oxazoles are synthesized via robust condensation reactions.

Pathway Visualization (Graphviz)

Figure 1: Comparative synthetic workflows.[1] The 5-chloro core often utilizes glycine templates, while the aryl-substituted oxazole utilizes benzoic acid derivatives via Robinson-Gabriel cyclization.

Reactivity & Functionalization[1][5][6][7][8]

This section details the "Self-Validating" protocols. The choice of reaction conditions depends entirely on which isomer/compound you are targeting.

A. 5-Chlorooxazole (Heteroaryl-Cl)

Dominant Mechanism: Nucleophilic Aromatic Substitution (

-

Causality: The C5 position is activated. Nucleophiles (amines, thiols) can displace the chloride directly without a metal catalyst in favorable cases, though Pd-catalysis enhances yields.

-

Regioselectivity (Direct Arylation):

-

C5-Arylation: Favored in polar solvents (e.g., DMA) with weaker bases.[2] Mechanism involves Concerted Metalation-Deprotonation (CMD).

-

C2-Arylation: Favored in non-polar solvents (e.g., Toluene) if the C2 proton is available.

-

B. 2-(4-Chlorophenyl)oxazole (Aryl-Cl)

Dominant Mechanism: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Causality: The C-Cl bond is unactivated for

. Palladium(0) is required to insert into the C-Cl bond (Oxidative Addition). -

Protocol Requirement: Use electron-rich, bulky ligands (e.g., XPhos, SPhos) to facilitate oxidative addition into the aryl chloride bond.

Decision Tree for Functionalization

Figure 2: Reactivity decision matrix. Note that 5-chlorooxazole allows for SNAr, whereas the phenyl-chloride analog strictly requires catalysis.

Isomer Analysis (Regio- & Positional)

While the two main topics are not isomers, understanding the actual isomers of each is critical for structural verification (NMR/MS).

Isomers of Chlorooxazole ( )

-

5-Chlorooxazole: (Thermodynamically accessible, reactive).

-

4-Chlorooxazole: Stable, often synthesized via cyclization of

-chloro-formylamino nitriles. Less reactive toward -

2-Chlorooxazole: Highly Unstable. The C2 position between Oxygen and Nitrogen is extremely electron-deficient. 2-halooxazoles typically rearrange or decompose rapidly unless sterically protected or fused (e.g., 2-chlorobenzoxazole).

Isomers of (Chlorophenyl)oxazole ( )

-

2-(4-Chlorophenyl)oxazole (Para): Linear geometry, lowest steric hindrance. Ideal for creating rod-like liquid crystals or bioactive linkers.

-

2-(2-Chlorophenyl)oxazole (Ortho): High steric twist between the phenyl and oxazole rings.

-

Impact: This twist disrupts

-conjugation, often resulting in a hypsochromic shift (blue shift) in UV-Vis spectra compared to the para isomer. It also hinders Pd-catalyst approach during coupling reactions.

-

-

2-(3-Chlorophenyl)oxazole (Meta): Intermediate properties.

Experimental Protocols

Protocol A: Synthesis of 2-(4-Chlorophenyl)oxazole (Robinson-Gabriel)

This protocol is self-validating via the observation of water evolution and solidification of the product.

-

Reagents: 4-Chlorobenzoylaminoacetaldehyde diethyl acetal (1.0 eq),

(3.0 eq), Polyphosphoric acid (cat). -

Procedure:

-

Dissolve the acetal in toluene.

-

Add

dropwise at -

Heat to reflux (

) for 2 hours. Checkpoint: Monitor TLC for disappearance of starting acetal. -

Cool to RT and quench carefully with ice-water.

-

Extract with EtOAc, wash with

(to remove phosphoric acid byproducts).

-

-

Validation:

NMR (

Protocol B: Suzuki Coupling of 2-(4-Chlorophenyl)oxazole

Targeting the aryl chloride bond.

-

Reagents: 2-(4-Chlorophenyl)oxazole (1.0 eq), Arylboronic acid (1.5 eq),

(2 mol%), SPhos (4 mol%), -

Solvent: Toluene/Water (10:1) degassed.

-

Procedure:

-

Combine solids in a sealed tube. Purge with Argon.

-

Add solvents and heat to

for 12 hours. -

Mechanistic Note: SPhos is chosen to create a bulky, electron-rich Pd species capable of oxidative addition into the deactivated Aryl-Cl bond.

-

-

Validation: MS analysis will show the mass shift corresponding to the loss of Cl and gain of the aryl group.

References

-

Schnürch, M., et al. "Halogenated Heterocycles as Tools for Functionalization." Chemical Reviews, 2007.

-

Verrier, C., et al. "Direct Arylation of Oxazoles: Regioselectivity C2 vs C5." Journal of Organic Chemistry, 2008.

-

Chobanian, H. R., et al. "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5."[2] Organic Letters, 2010.[2][3]

-

Garg, N. K., et al. "Nickel-Catalyzed Cross-Couplings of Heteroaryl Sulfamates and Chlorides." Journal of the American Chemical Society, 2008.

-

BenchChem Technical Support. "Stability and Reactivity of 5-Bromo/Chlorooxazoles." BenchChem Knowledge Base, 2025.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]

- 3. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate in DMSO

An in-depth technical analysis and methodological guide for evaluating the solvation dynamics of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate.

Executive Summary

Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (CAS: 855405-24-2) is a highly lipophilic, halogenated heterocyclic ester frequently utilized as an intermediate in the synthesis of bioactive small molecules[1][2]. In early-stage drug discovery, establishing a precise solubility profile in Dimethyl Sulfoxide (DMSO) is paramount, as DMSO serves as the universal vehicle for high-throughput screening (HTS) libraries[3]. This whitepaper provides a mechanistic analysis of the compound's solubility behavior, detailing the causality of its solvation thermodynamics and providing a self-validating protocol for empirical solubility determination.

Physicochemical Determinants of Solvation

To accurately predict and manipulate the solubility of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate, we must first analyze its molecular architecture[1]:

-

Molecular Weight : 251.67 g/mol

-

Calculated LogP : ~2.81

-

Structural Features : The molecule possesses a central oxazole ring flanked by a phenyl group, a chlorine atom at the C5 position, and an ethyl carboxylate ester at the C4 position.

The Causality of Solvent Choice: This compound lacks hydrogen bond donors but possesses multiple hydrogen bond acceptors (oxygen and nitrogen atoms)[1]. Its relatively high LogP (2.81) and planar aromatic system drive strong intermolecular π-π stacking and van der Waals interactions in the solid state. To dissolve this compound, the solvent must overcome these robust crystal lattice energies.

DMSO, a polar aprotic solvent with a high dielectric constant, is uniquely suited for this task. Its exposed oxygen atom acts as a potent hydrogen bond acceptor, while its hydrophobic methyl groups and strong dipole moment effectively solvate the lipophilic oxazole core, disrupting the solid lattice without requiring the compound to donate hydrogen bonds[3].

Kinetic vs. Thermodynamic Solubility Dynamics

In drug development, solubility is not a single static value but a dynamic property categorized into kinetic and thermodynamic states[3]. Understanding the distinction is critical for oxazole derivatives, where increasing lipophilicity directly correlates with decreased aqueous solubility[4].

-

Thermodynamic Solubility : Represents the true equilibrium between the solid compound and the solvent. For stock solution preparation (e.g., 10 mM or 50 mM in 100% DMSO), achieving thermodynamic solubility is critical to prevent delayed precipitation during long-term storage or freeze-thaw cycles[3].

-

Kinetic Solubility : Refers to the concentration at which the compound remains in solution upon rapid dilution from the DMSO stock into an aqueous assay buffer (e.g., PBS). Because the introduction of water rapidly changes the solvent system's polarity, the highly hydrophobic halogenated core is prone to "crashing out" via hydrophobic collapse, forming micro-precipitates. Kinetic solubility assays mimic these exact HTS conditions[3][4].

Workflow distinguishing kinetic vs. thermodynamic solubility profiling for oxazoles.

Self-Validating Protocol: DMSO Stock Preparation & Kinetic Assessment

To ensure data integrity, the following protocol incorporates a "self-validating system." This means the assay includes internal checkpoints that verify the operational success of the method independently of the test compound's results.

Phase 1: Thermodynamic DMSO Stock Preparation (Target: 50 mM)

Rationale: A 50 mM stock is standard for HTS libraries. The protocol uses gravimetric addition followed by controlled sonication to overcome the activation energy of dissolution[3].

-

Weighing : Accurately weigh 12.58 mg of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate into a clean, dry glass vial.

-

Solvent Addition : Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity).

-

Causality: DMSO is highly hygroscopic. Using anhydrous DMSO prevents premature, water-induced precipitation of this highly lipophilic compound.

-

-

Agitation : Vortex for 60 seconds, then sonicate in a water bath at 25°C for 15 minutes.

-

Causality: Sonication provides the acoustic cavitation energy required to rapidly disrupt the crystalline lattice.

-

-

Validation Checkpoint 1 (Centrifugal Verification) : Inspect the vial against a dark background under strong illumination. To validate complete thermodynamic dissolution, centrifuge the vial at 10,000 x g for 10 minutes. The absence of a microscopic pellet validates that the 50 mM concentration is fully solvated and not merely a kinetically suspended colloid.

Phase 2: High-Throughput Kinetic Solubility Assay (Aqueous Dilution)

Rationale: Determines the maximum concentration the compound can sustain in an aqueous buffer containing a standardized DMSO carryover (typically 2%) before precipitating[3].

-

Serial Dilution : Prepare a 10-point, 2-fold serial dilution of the 50 mM DMSO stock using 100% DMSO as the diluent.

-

Buffer Transfer : In a 96-well clear-bottom microplate, add 196 µL of PBS (pH 7.4) to each well.

-

Compound Spiking : Transfer 4 µL of each DMSO dilution into the corresponding PBS wells (final DMSO concentration = 2.0% v/v).

-

Incubation : Shake the plate at 300 RPM for 2 hours at room temperature to allow for potential nucleation and precipitation.

-

Detection : Measure light scattering using a nephelometer or plate reader (absorbance at 620 nm).

-

Causality: Nephelometry is used because insoluble oxazole derivatives form colloidal micro-precipitates that scatter light, causing a sharp spike in optical density[3].

-

-

Validation Checkpoint 2 (Control Wells) : Include a positive control (e.g., Nicardipine, known to precipitate at low concentrations) and a negative control (2% DMSO in PBS blank). The assay is strictly self-validated only if the blank shows baseline scattering and the positive control exhibits a sharp, predictable inflection point of precipitation.

Quantitative Data Presentation

Based on the physicochemical properties of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate[1] and the standard behavior of structurally analogous halogenated oxazoles[4], the expected solubility metrics are summarized below.

| Parameter | Solvent System | Expected Limit | Analytical Method | Mechanistic Rationale |

| Thermodynamic Solubility | 100% Anhydrous DMSO | > 100 mM | Visual / HPLC-UV | High lipophilicity (LogP 2.81) and lack of H-bond donors allow excellent solvation in aprotic polar environments. |

| Kinetic Solubility | PBS (pH 7.4) + 2% DMSO | < 50 µM | Nephelometry | The hydrophobic halogenated aromatic core rapidly aggregates via hydrophobic collapse in aqueous media. |

| Storage Stability | 100% DMSO @ -20°C | Stable > 6 months | LC-MS | Ester hydrolysis is prevented by the absence of water; freeze-thaw cycles may require brief re-sonication. |

Conclusion

The successful integration of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate into biological screening cascades depends entirely on rigorous solvent management. By leveraging anhydrous DMSO to overcome the compound's crystal lattice energy and employing a self-validating kinetic solubility assay, researchers can accurately map its solvation limits and prevent false negatives in high-throughput screens caused by undetected micro-precipitation.

References

-

Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

A comprehensive review on biological activities of oxazole derivatives Source: PMC (National Institutes of Health) URL:[Link]

Sources

Ethyl 5-chloro-2-phenyloxazole-4-carboxylate: Comprehensive Safety, Reactivity, and Synthetic Application Guide

Executive Summary & Chemical Identity

Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (CAS: 855405-24-2) is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry, agrochemical development, and materials science[1]. While standard Material Safety Data Sheets (MSDS) provide regulatory hazard classifications, they often lack the mechanistic context required by synthetic chemists.

This whitepaper translates standard safety data into a practical, mechanistic guide. By understanding the intrinsic electrophilicity and bond dissociation energies of the oxazole core, researchers can simultaneously mitigate exposure risks and optimize downstream cross-coupling methodologies.

Physicochemical Properties & Reactivity Metrics

To design safe handling protocols and efficient reactions, one must first understand the molecule's physical state and thermodynamic properties. The presence of the electron-withdrawing ethyl carboxylate group at the C4 position significantly depletes electron density from the oxazole ring, activating the C5-chloride toward transition-metal insertion and nucleophilic attack.

Quantitative Data Summary

| Property | Value / Description | Mechanistic Implication |

| CAS Number | 855405-24-2 | Unique identifier for regulatory tracking[1]. |

| Molecular Formula | Defines stoichiometry for reaction equivalents. | |

| Molecular Weight | 251.67 g/mol | Used for precise molarity calculations[2]. |

| LogP (Predicted) | ~2.80 | Indicates moderate lipophilicity; guides solvent extraction (e.g., EtOAc/Water)[2]. |

| C5–Cl Bond Dissociation Energy | ~102.3 kcal/mol | High BDE requires electron-rich, bulky phosphine ligands for efficient Pd oxidative addition[3]. |

Mechanistic Hazard Profile (EHS Logic)

Standard safety documentation classifies this compound under several hazard codes (H302, H315, H319, H335)[4]. As a researcher, understanding the causality behind these hazards is critical for establishing self-validating safety systems.

The Chemical Basis of Toxicity

-

H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The C5-chloro position is highly electrophilic due to the adjacent oxygen atom and the C4-ester[5]. Upon contact with biological tissues, this electrophilic center can undergo Nucleophilic Aromatic Substitution (

) with the thiol groups of cysteine residues in epidermal proteins, leading to covalent modification and subsequent inflammatory responses. -

H302 (Harmful if swallowed): In vivo, the ethyl ester is susceptible to enzymatic hydrolysis by non-specific esterases, potentially releasing acidic byproducts and altering local cellular pH.

Self-Validating Handling Protocols

To ensure a closed-loop safety system, implement the following verifiable steps:

-

Ventilation Verification: Do not rely on ambient room ventilation. Handle strictly within a certified chemical fume hood. Validation step: Check the digital monitor to ensure a minimum face velocity of 100 feet per minute (fpm) before opening the container.

-

Barrier Protection: Wear nitrile gloves (minimum 0.11 mm thickness). Validation step: Inspect gloves for micro-tears using the inflation method prior to handling. The lipophilic nature of the compound (LogP ~2.8) means it can permeate compromised barriers.

-

Spill Response: In the event of a solid spill, do not use dry sweeping, which generates inhalable dust (triggering H335). Validation step: Dampen the spill with a high-boiling solvent (e.g., polyethylene glycol or wet sand) before mechanical collection.

Caption: Self-validating safety and exposure control workflow for handling halogenated oxazoles.

Synthetic Applications: Suzuki-Miyaura Cross-Coupling

The primary utility of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate lies in its ability to act as an electrophilic partner in Palladium-catalyzed cross-coupling reactions[6]. Because the C-Cl bond in 5-chlorooxazoles is relatively strong (~102.3 kcal/mol) compared to 5-bromooxazoles, standard

The following protocol utilizes a bidentate ligand (

Step-by-Step Methodology: C5-Arylation

Objective: Couple a generic aryl boronic acid (

Reagents:

-

Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (1.0 equiv, 1.0 mmol, 251.7 mg)

-

Aryl boronic acid (1.2 equiv, 1.2 mmol)

- adduct (0.05 equiv, 5 mol%)

-

Potassium carbonate (

) (2.5 equiv, 2.5 mmol) -

Solvent: 1,4-Dioxane /

(4:1 v/v, 10 mL)

Procedure:

-

System Deoxygenation (Crucial for Catalyst Longevity): To a rigorously dried Schlenk flask equipped with a magnetic stir bar, add the oxazole substrate, aryl boronic acid, and

. Purge the flask with Argon for 5 minutes. Causality: Oxygen rapidly degrades electron-rich Pd(0) species into inactive Pd(II) oxides. -

Solvent Addition: Add the Dioxane/

mixture. Sparging the solvent with Argon for 15 minutes prior to addition is highly recommended. Causality: Water is required to hydroxylate the boronic acid, forming the reactive boronate species necessary for the transmetalation step. -

Catalyst Introduction: Add the

catalyst under a positive stream of Argon. Seal the flask and heat to 90°C using a pre-calibrated heating block. -

Reaction Monitoring: Stir for 4–8 hours. Monitor the consumption of the starting material via TLC (Hexanes/Ethyl Acetate 3:1) or LC-MS. Validation: The disappearance of the peak corresponding to

252 (M+H) indicates complete oxidative addition. -

Quenching & Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to isolate the C5-arylated oxazole.

Caption: Mechanistic pathway of Pd-catalyzed Suzuki-Miyaura cross-coupling at the oxazole C5 position.

References

-

Garcia, Y., Schoenebeck, F., Legault, C. Y., Merlic, C. A., & Houk, K. N. "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (Supporting Information)." J. Am. Chem. Soc. Available at:[Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. 78979-62-1|Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 5. 2-Methyl-5-(3-pyridyl)oxazole|High-Quality Research Chemical [benchchem.com]

- 6. 5-Bromooxazole|CAS 1060812-80-7|RUO [benchchem.com]

Commercial suppliers for Ethyl 5-chloro-2-phenyloxazole-4-carboxylate 855405-24-2

Commercial Sourcing & Technical Utility: Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (CAS 855405-24-2) [1]

Part 1: Executive Summary

Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (CAS 855405-24-2) is a specialized heterocyclic building block critical for the development of oxazole-based pharmacophores.[1] Unlike generic oxazole esters, the presence of the 5-chloro substituent provides a unique electrophilic handle, enabling late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille) or nucleophilic aromatic substitution (

Part 2: Strategic Sourcing & Supply Landscape

Sourcing this intermediate requires distinguishing between bulk manufacturers and re-packagers.[1] While many vendors list the CAS, few hold physical inventory due to its specialized nature.[1]

Primary Commercial Suppliers

Based on current inventory data and purity certifications, the following hierarchy is recommended for procurement:

| Tier | Supplier | Product Code | Purity Spec | Role |

| Primary | Fluorochem | F933622 | >95% | Stocking Vendor. Reliable for gram-to-kilogram scale.[1] |

| Secondary | MilliporeSigma | (Custom) | >95% | Sourcing Partner. Likely re-sources from primary manufacturers; best for regulatory compliance.[1] |

| Tertiary | Enamine / MolPort | Various | Screening | Library Provider. Best for mg-scale screening samples.[1] |

Sourcing Directive: For process scale-up (>100g), initiate a request for a "Certificate of Origin" to ensure the material is not being re-routed through multiple distributors, which increases the risk of hydrolytic degradation.

Part 3: Technical Profile & Stability

The compound features three reactive centers: the C2-phenyl ring (stable), the C4-ethyl ester (susceptible to hydrolysis), and the C5-chloride (reactive handle).

Physicochemical Properties:

-

Molecular Formula:

[1] -

Molecular Weight: 251.67 g/mol [1]

-

Physical State: Off-white to pale yellow solid[1]

-

Solubility: Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1]

-

Stability Warning: The C4-ester is prone to hydrolysis under basic conditions.[1] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Part 4: Quality Assurance Framework

Protocol: Incoming Goods Inspection

-

Visual Inspection: Check for orange discoloration, indicating oxidative degradation of the oxazole ring.[1]

-

Identity Verification (1H NMR):

-

Purity Check (LC-MS):

Visual: QA Logic Flow

Figure 1: Decision-tree logic for validating incoming Ethyl 5-chloro-2-phenyloxazole-4-carboxylate.

Part 5: Advanced Synthetic Utility

The value of CAS 855405-24-2 lies in its C5-Chloro substituent.[1] In standard oxazoles, C5 is nucleophilic.[1] Here, the chlorine atom inverts this reactivity, making C5 electrophilic.[1]

Mechanism: The "Switchable" Scaffold[1]

-

Pathway A (Suzuki-Miyaura Coupling): The C5-Cl bond is activated by Pd(0) catalysts.[1] This allows the installation of aryl or heteroaryl groups at the 5-position, creating highly substituted bioactive cores (e.g., for COX-2 inhibitors).

-

Pathway B (Nucleophilic Aromatic Substitution -

): The electron-withdrawing ester at C4 activates the C5-Cl bond towards displacement by strong nucleophiles (amines, thiols), even without transition metal catalysis.

Experimental Protocol: Suzuki Coupling at C5

-

Reagents: CAS 855405-24-2 (1.0 eq), Aryl Boronic Acid (1.2 eq),

(5 mol%), -

Solvent: Dioxane/Water (4:1).[1]

-

Conditions: Degas with

, heat to 90°C for 4–6 hours. -

Workup: Filter through Celite, extract with EtOAc.

-

Note: Use anhydrous conditions if the C4-ester is sensitive to hydrolysis, or switch base to

.

Visual: Synthetic Divergence

Figure 2: Divergent synthetic pathways utilizing the C5-chloro and C4-ester handles.[1]

References

-

PubChem. (2024).[1] Compound Summary: Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (CAS 855405-24-2).[1] National Library of Medicine.[1] Retrieved from [Link]

-

Suzuki, A. (2011).[1] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737. (Contextual grounding for Pathway A).

-

Schnürch, M., et al. (2007).[1] Halogenated Heterocycles as Tools for the Synthesis of Bioactive Compounds. Chemical Society Reviews, 36, 1046-1057. (Contextual grounding for C5-Cl reactivity).

Sources

Melting point and boiling point of 5-chloro-2-phenyloxazole esters

The following technical guide details the physical properties, synthesis, and characterization of 5-chloro-2-phenyloxazole esters, with a specific focus on the ethyl ester derivative.

Compound Class: Heterocyclic Aromatic Esters Primary Application: Pharmaceutical Intermediates, Agrochemical Scaffolds (Safeners)[1]

Executive Summary

5-chloro-2-phenyloxazole-4-carboxylic acid esters are critical intermediates in the synthesis of bioactive compounds, particularly in the development of GABA-A receptor modulators and herbicide safeners.[1] Their physical properties—specifically melting point (MP) and boiling point (BP)—are governed by the interplay between the lipophilic phenyl ring at the C2 position, the electron-withdrawing chlorine atom at C5, and the ester functionality at C4.

While specific experimental values for every derivative are often proprietary, this guide provides the definitive structural benchmarks, predicted ranges based on validated analogs, and the synthesis-purification protocols required to isolate these compounds in high purity.

Physical Properties & Thermal Analysis

The thermal behavior of 5-chloro-2-phenyloxazole esters is distinct from their non-chlorinated or isomeric counterparts due to the halogen bond capability of the chlorine atom and the pi-stacking interactions of the 2-phenyl group.[1]

Melting Point (MP) Data & Trends

The introduction of a chlorine atom at the C5 position of the oxazole ring significantly alters the crystal lattice energy compared to the parent oxazole.

| Compound | Structure Description | Melting Point (°C) | Ref |

| Ethyl 2-chlorooxazole-4-carboxylate | Cl at C2, H at C5 | 97 – 98 °C | [1] |

| Ethyl 5-phenyl-1,3-oxazole-4-carboxylate | Phenyl at C5, H at C2 | 32 – 35 °C | [2] |

| 5-Chloro-3-phenylisoxazole | Isostere (O/N swapped) | 73 – 75 °C | [3] |

| Ethyl 5-chloro-2-phenyloxazole-4-carboxylate | Target Compound | Predicted: 85 – 105 °C | Est.[1] |

Key Insight:

-

The "Heavy Atom" Effect: The 2-chloro analog (MP 97-98°C) suggests that halogenation stabilizes the crystal lattice more effectively than a phenyl group at the C5 position (MP 32-35°C).[1]

-

Positional Impact: The target compound (5-chloro-2-phenyl) combines the lattice-stabilizing phenyl group at C2 with the polar chlorine at C5.[1] This synergistic effect typically raises the melting point into the 85–105°C range, making it a solid at room temperature, amenable to recrystallization.

Boiling Point (BP) & Volatility

These esters are high-boiling liquids or low-melting solids that require high vacuum for distillation.[1]

-

Atmospheric Equivalent BP: ~360 – 380 °C (Predicted based on MW ~251.6 g/mol ).

-

Practical Distillation Range: 140 – 160 °C at 0.5 mmHg.

-

Thermal Stability: The oxazole ring is generally stable up to 250°C, but the C-Cl bond at position 5 is susceptible to nucleophilic attack at elevated temperatures, necessitating vacuum distillation to avoid degradation.

Structural Logic & Solubility

The physical state of these esters is dictated by the Structure-Property Relationship (SPR) outlined below.

Figure 1: Structure-Property Relationship (SPR) determining the thermal characteristics of 5-chloro-2-phenyloxazole esters.[1]

Solubility Profile

-

Soluble: Dichloromethane (DCM), Ethyl Acetate, Toluene, THF.

-

Sparingly Soluble: Ethanol, Methanol (cold).

-

Insoluble: Water.

-

Purification Solvent: Recrystallization is best achieved using Ethanol/Water (9:1) or Hexane/Ethyl Acetate gradients.

Synthesis & Isolation Protocols

The synthesis of 5-chloro-2-phenyloxazole esters typically proceeds via the cyclization of

Method A: Cyclization (Preferred for Scale-Up)

This method constructs the ring with the substituents already in place, avoiding regioselectivity issues during chlorination.

-

Reagents: Benzamide + Ethyl 2-chloroacetoacetate (or equivalent).

-

Conditions: Reflux in Toluene or neat at 120°C.

-

Mechanism: The amide nitrogen attacks the ketone, followed by cyclodehydration.

Method B: Direct Chlorination (NCS Protocol)

Used when converting a 2-phenyloxazole-4-carboxylate parent to the 5-chloro derivative.[1]

Protocol:

-

Dissolution: Dissolve 1.0 eq of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate in DMF or Acetonitrile.

-

Chlorination: Add 1.1 eq of N-Chlorosuccinimide (NCS) .

-

Catalysis: Add 0.1 eq of HCl or acetic acid (optional) to catalyze the electrophilic substitution.

-

Reaction: Stir at 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Pour into ice water. The product (5-chloro derivative) typically precipitates as a solid due to lower water solubility than the succinimide byproduct.[1]

-

Purification: Recrystallize from Ethanol.

Figure 2: Synthetic workflow for the chlorination of 2-phenyloxazole esters.[1]

References

-

Sigma-Aldrich. Ethyl 2-chlorooxazole-4-carboxylate Product Sheet. CAS: 460081-18-9.[1] Link

-

ChemSynthesis. Ethyl 5-phenyl-1,3-oxazole-4-carboxylate Properties. CAS: 32998-97-3.[1][2] Link

-

MDPI Molecules. 5-Chloroisoxazoles: A Versatile Starting Material. (2022).[1] Discusses MP of 5-chloro-3-phenylisoxazole (73-75°C). Link

-

PubChem. Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate. CID: 54248325.[1] Link

Sources

Engineering 2,5-Disubstituted Oxazole-4-Carboxylates: A Technical Guide to Synthetic Methodologies and Pharmacological Applications

Executive Summary

The 2,5-disubstituted oxazole-4-carboxylate motif is a privileged scaffold in medicinal chemistry and materials science. Characterized by a doubly unsaturated five-membered ring containing oxygen and nitrogen, this heterocyclic core provides unique hydrogen-bonding capabilities and structural rigidity. When functionalized at the 2- and 5-positions with a carboxylate group at the 4-position, the resulting derivatives exhibit profound biological activities, ranging from antiviral and anticancer properties to potent antimicrobial effects.

This whitepaper synthesizes recent breakthroughs in the chemical synthesis of 2,5-disubstituted oxazole-4-carboxylates, detailing the mechanistic causality behind modern cyclization protocols and profiling their emerging roles in drug development.

Mechanistic Evolution of Synthetic Pathways

Historically, the synthesis of oxazoles relied on classical name reactions such as the Robinson-Gabriel and van Leusen syntheses. However, these methods often suffer from limited substrate scope, harsh dehydrating conditions, and poor regioselectivity when highly functionalized carboxylate derivatives are required.

Modern synthetic campaigns have shifted toward highly modular, multi-component reactions and late-stage cyclizations that tolerate sensitive functional groups.

The Propargylamine Cyclization Pathway

A recent breakthrough involves the conversion of N,1,1-tricarbonylated propargylamines into 2,5-disubstituted oxazole-4-carboxylates[1]. Traditional N-acylimines (NAIs) lack the structural diversity needed for complex oxazole synthesis. By utilizing N,O-acetals derived from diethyl mesoxalate (DEMO), chemists can generate highly versatile NAIs in situ. Nucleophilic attack by a lithium acetylide yields a polycarbonylated propargylamine. Subsequent treatment with a strong base (like butyllithium) triggers a highly regioselective ring closure between the ethynyl and carbamoyl groups, extruding an ethoxycarbonyl group to form the oxazole core[1].

Mild Base-Mediated Dehydroamino Acid Cyclization

For highly sensitive substrates, researchers have developed mild, high-yielding syntheses utilizing the methyl esters of N-acyl-

Synthetic pathway from DEMO to 2,5-disubstituted oxazole-4-carboxylates via propargylamines.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) dictating the experimental conditions.

Protocol A: Synthesis of Ethyl 2-(4-methylphenyl)-5-(phenylmethyl)oxazole-4-carboxylate via Propargylamine Cyclization[1]

Objective: Regioselective ring closure of a tricarbonylated propargylamine.

-

Preparation: Dissolve propargylamine precursor (137 mg, 0.35 mmol) in 3 mL of anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere.

-

Mechanistic Causality: Anhydrous conditions and argon are mandatory to prevent the premature quenching of the highly reactive butyllithium reagent by ambient moisture.

-

-

Thermal Control: Cool the reaction vessel to −78 °C using a dry ice/acetone bath.

-

Mechanistic Causality: Cryogenic temperatures suppress competing intermolecular side reactions and degradation of the sensitive carbamoyl groups, ensuring the base acts strictly as a cyclization initiator.

-

-

Initiation: Add 1.6 M butyllithium in hexane (230 μL, 0.35 mmol) dropwise. Stir for exactly 5 minutes.

-

Validation Checkpoint: The rapid color change indicates successful deprotonation. A strict 5-minute window prevents over-reaction or polymerization of the alkyne.

-

-

Quenching: Inject 0.1 mL of glacial acetic acid to quench the reaction, then remove the solvent under reduced pressure.

-

Purification: Isolate the product via silica gel column chromatography (eluent: hexane/ethyl acetate 70:30).

-

Yield: 82% (colorless oil)[1].

-

Protocol B: Palladium-Catalyzed Functionalization of Oxazole-4-Carboxylates[3]

Objective: Synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)oxazole-4-carboxylate via Suzuki-Miyaura coupling.

-

Reagent Assembly: Combine the halogenated oxazole-4-carboxylate precursor (358 mg, 2.04 mmol) and 4-(trifluoromethyl)phenylboronic acid (1.5 eq) in toluene.

-

Base Addition: Add a solution of K₂CO₃ (2.0 eq) dissolved in minimal H₂O.

-

Mechanistic Causality: The biphasic toluene/water system, driven by the carbonate base, activates the boronic acid by forming a reactive boronate complex, which is essential for the transmetalation step.

-

-

Catalysis: Introduce tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction Execution: Stir the biphasic mixture under argon at 80 °C for 16 hours.

-

Validation Checkpoint: TLC monitoring (UV active) should confirm the complete consumption of the starting oxazole precursor.

-

-

Isolation: Extract the organic layer, dry over Na₂SO₄, and purify via chromatography[3].

Pharmacological Profiling & Drug Development

The 2,5-disubstituted oxazole-4-carboxylate framework is a highly tunable pharmacophore. Recent high-throughput screenings have identified several critical biological applications.

Antiviral Agents (Anti-Coronavirus)

The oxazole-4-carboxamide derivative KB-2777 has emerged as a potent in vitro inhibitor of human coronaviruses[3]. By screening a focused library of oxazole-4-carboxamides against HCoV-NL63 in LLC-MK2 cells, researchers discovered that KB-2777 significantly reduces viral RNA[3]. It exhibits broad cross-activity against HCoV-OC43 and PEDV within non-cytotoxic concentration ranges, attenuating pro-inflammatory transcripts like IL6 and IFNB1 in infected cells[3].

Anticancer Therapeutics

Functionalizing the 5-position with a sulfonyl group yields potent cytotoxic agents. For instance, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (Compound 15) was evaluated against the NCI-60 human cancer cell line panel[4]. It demonstrated a broad spectrum of cytotoxic activity, with molecular docking studies suggesting strong interactions with tubulin and complex formation with Cyclin-dependent kinase 2 (CDK2)[4].

Antimicrobial Natural Products

Nature also utilizes this scaffold. Macrooxazoles A–D , isolated from the plant pathogenic fungus Phoma macrostoma, are naturally occurring 2,5-disubstituted oxazole-4-carboxylic acid derivatives[5]. These compounds, alongside related macrocidins, have demonstrated the ability to interfere with the biofilm formation of Staphylococcus aureus, inhibiting up to 79% of biofilm growth at 250 µg/mL[5].

Pharmacological profiling and primary biological targets of oxazole-4-carboxylate derivatives.

Quantitative Data Analysis

To facilitate comparative analysis for drug development professionals, the key quantitative metrics of the discussed oxazole derivatives are summarized below.

| Compound Class / Specific Name | Primary Biological Target / Application | Key Quantitative Metric | Cytotoxicity / Selectivity |

| KB-2777 (Oxazole-4-carboxamide) | Antiviral (HCoV-NL63, OC43, PEDV) | EC₅₀ = 1.59 – 5.27 μM | CC₅₀ > 100 μM (High Selectivity Index) |

| Compound 15 (5-benzylsulfonyl derivative) | Anticancer (NCI-60 Panel) | Average GI₅₀ = 5.37 × 10⁻⁶ M | LC₅₀ = 3.6 × 10⁻⁵ M |

| Macrooxazoles 2 & 4 (Mixture) | Anticancer Screening | IC₅₀ = 23 µg/mL | Weak general cytotoxicity |

| Macrooxazoles 2 & 3 | Antimicrobial (S. aureus Biofilm) | 65% – 79% Biofilm Inhibition | Tested at 250 µg/mL |

| Ethyl 2-(4-methylphenyl)-5-(phenylmethyl)oxazole-4-carboxylate | Chemical Synthesis (Propargylamine method) | 82% Synthetic Yield | N/A (Chemical Intermediate) |

References

-

Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates Beilstein Journal of Organic Chemistry (2024) URL:[Link]

-

A mild high yielding synthesis of oxazole-4-carboxylate derivatives Tetrahedron (2010) URL:[Link]

-

Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity PubMed Central (PMC) (2025) URL:[Link]

-

Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates Ukrainica Bioorganica Acta / ResearchGate (2021) URL:[Link]

-

Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma Molecules (MDPI) (2020) URL:[Link]

Sources

- 1. Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Regioselective Chlorination of Ethyl 2-Phenyloxazole-4-carboxylate

Part 1: Executive Summary & Strategic Rationale

The Synthetic Challenge

The chlorination of ethyl 2-phenyloxazole-4-carboxylate (1) presents a specific regiochemical challenge. The oxazole ring is substituted at the C-2 position with a phenyl group and at the C-4 position with an electron-withdrawing ethyl ester.

-

Electronic Deactivation: The C-4 ester significantly lowers the electron density of the oxazole ring, rendering standard Electrophilic Aromatic Substitution (EAS) with agents like

-chlorosuccinimide (NCS) kinetically slow or requiring forcing conditions that degrade the substrate. -

Regiocontrol: While the C-5 position is the most nucleophilic site on the oxazole ring, forcing EAS conditions risks competitive chlorination on the C-2 phenyl ring.

The Solution: Lithiation-Electrophilic Trapping

To ensure maximum yield and exclusive regioselectivity at the C-5 position, this protocol utilizes a deprotonation-lithiation strategy . The electron-withdrawing effect of the C-4 ester, while hindering EAS, significantly increases the acidity of the C-5 proton (

Mechanism:

-

Deprotonation: Treatment with a non-nucleophilic base (LiHMDS) generates the C-5 lithio-oxazole species.

-

Electrophilic Trapping: The lithiated intermediate reacts rapidly with a source of electrophilic chlorine (Hexachloroethane or NCS) to yield the target chloride.

Part 2: Mechanistic Pathway & Workflow Visualization

Reaction Mechanism (DOT Diagram)

Caption: Figure 1. Mechanistic pathway utilizing C-5 acidity for regioselective lithiation and chlorination.

Experimental Workflow (DOT Diagram)

Caption: Figure 2.[1] Step-by-step experimental workflow for the cryogenic chlorination protocol.

Part 3: Detailed Experimental Protocol

Reagents and Stoichiometry

| Component | Role | Equivalents | Molecular Wt.[2][3][4] | Notes |

| Ethyl 2-phenyloxazole-4-carboxylate | Substrate | 1.0 | 217.22 | Dry thoroughly before use. |

| LiHMDS (1.0 M in THF) | Base | 1.1 - 1.2 | 167.33 | Titrate if older than 3 months. |

| Hexachloroethane ( | Cl Source | 1.2 - 1.3 | 236.74 | Recrystallize if sublimed/impure. |

| Tetrahydrofuran (THF) | Solvent | N/A | 72.11 | Critical: Must be anhydrous/inhibitor-free. |

| Ammonium Chloride ( | Quench | Excess | 53.49 | Saturated aqueous solution. |

Step-by-Step Methodology

Phase 1: System Preparation

-

Glassware: Oven-dry a 2-neck round-bottom flask (RBF), magnetic stir bar, and addition funnel overnight. Assemble under a positive pressure of Nitrogen or Argon.

-

Solvent: Obtain anhydrous THF (distilled from Na/Benzophenone or from a solvent purification system). Note: Moisture is the primary cause of yield loss in this reaction.

Phase 2: Lithiation (The Critical Step) 3. Dissolution: Charge the RBF with Ethyl 2-phenyloxazole-4-carboxylate (1.0 eq) and anhydrous THF (concentration ~0.1 M). 4. Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach -78°C. 5. Deprotonation: Add LiHMDS (1.1 eq) dropwise via syringe or addition funnel over 15 minutes.

- Observation: The solution may darken (yellow/orange) indicating the formation of the lithiated species.

- Equilibration: Stir at -78°C for 45 minutes to ensure complete deprotonation.

Phase 3: Chlorination 7. Reagent Prep: While the lithiation is stirring, dissolve Hexachloroethane (1.2 eq) in a minimal amount of anhydrous THF in a separate dry vial. 8. Addition: Transfer the Hexachloroethane solution dropwise to the reaction mixture at -78°C.

- Rate: Maintain internal temperature below -70°C.

- Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0°C or Room Temperature (RT) over 2 hours.

Phase 4: Workup and Purification

10. Quench: Once at RT, carefully quench the reaction with saturated aqueous

Part 4: Process Control & Validation (Self-Validating System)

To ensure scientific integrity, the following checkpoints must be verified:

In-Process Monitoring (TLC)

-

Mobile Phase: 20% EtOAc in Hexanes.

-

Visualization: UV Light (254 nm).

-

Expected Result: The starting material (

) should disappear. The product, being less polar (halogenated), typically shows a slightly higher

NMR Validation Criteria

The success of the reaction is confirmed by the disappearance of the specific proton at the C-5 position.

| Signal | Starting Material ( | Product ( | Diagnostic Action |

| C-5 Proton | ~8.2 - 8.4 (s, 1H) | ABSENT | Primary confirmation of conversion. |

| Phenyl Ring | 7.4 - 8.1 (m, 5H) | 7.4 - 8.1 (m, 5H) | Remains intact. |

| Ethyl Ester | 4.4 (q), 1.4 (t) | 4.4 (q), 1.4 (t) | Remains intact. |

Troubleshooting Guide

-

Problem: Recovery of Starting Material.

-

Cause: Incomplete deprotonation (wet THF or old LiHMDS).

-

Fix: Titrate LiHMDS or increase equivalents to 1.3 eq. Ensure rigorous drying of glassware.

-

-

Problem: Complex Mixture/Decomposition.

-

Cause: Reaction temperature rose too high during lithiation.

-

Fix: Strictly maintain -78°C during LiHMDS addition.

-

Part 5: Safety & Handling

-

Lithium Hexamethyldisilazide (LiHMDS): Pyrophoric and corrosive. Reacts violently with water. Handle only under inert atmosphere.

-

Hexachloroethane: Toxic and potential carcinogen. Sublimes easily; handle in a fume hood.

-

General: Standard PPE (gloves, goggles, lab coat) is mandatory.

References

-

General Oxazole Reactivity: Hassner, A., & Fischer, B. (1993). New Chemistry of Oxazoles. Heterocycles, 35(2), 1441. Link Establishes the reactivity profile of oxazoles, noting C-5 as the primary site for electrophilic attack and the utility of lithiation for deactivated systems.

- Vedejs, E., & Monahan, S. D. (1996). Oxazole Activation by C-4 Substitution. Journal of Organic Chemistry.

- Use of Hexachloroethane as Chlorinating Agent: Smith, A. B., et al. (2003). Halogenation of Lithiated Heterocycles. Journal of the American Chemical Society. Validates the use of as a superior electrophile for lithiated species compared to chlorine gas or NCS in cryogenic conditions.

Sources

Using Ethyl 5-chloro-2-phenyloxazole-4-carboxylate as a pharmaceutical intermediate

CAS Number: 855405-24-2 Role: Advanced Pharmaceutical Intermediate / Heterocyclic Scaffold Version: 2.0 (March 2026)

Part 1: Executive Summary & Scientific Rationale

The "Linchpin" Scaffold Strategy

Ethyl 5-chloro-2-phenyloxazole-4-carboxylate represents a high-value "linchpin" intermediate in medicinal chemistry. Unlike simple oxazoles, the presence of the chlorine atom at the C5 position transforms this molecule from a passive scaffold into a reactive electrophile. This enables late-stage diversification , allowing researchers to introduce complex amines, aryl groups, or heteroatoms at the final steps of synthesis, significantly accelerating Structure-Activity Relationship (SAR) studies.

Key Chemical Advantages:

-

Electrophilic C5-Position: The chlorine atom is activated by the adjacent nitrogen and the electron-withdrawing ester group at C4, making it susceptible to Nucleophilic Aromatic Substitution (

) and metal-catalyzed cross-coupling (Suzuki, Stille). -

Orthogonal Reactivity: The C4-ester provides a separate handle for hydrolysis (to acids), reduction (to alcohols), or amidation, allowing independent modification of the "northern" and "eastern" sectors of the molecule.

-

Lipophilic Anchor: The C2-phenyl group provides the necessary lipophilicity (

-

Target Therapeutic Areas

-

NSAIDs: Structural analog to Oxaprozin; modification at C5 modulates COX-2 selectivity.

-

Kinase Inhibitors: The oxazole core serves as a bioisostere for amide/urea linkers in ATP-competitive inhibitors.

-

Antimicrobials: 5-aminooxazole derivatives have shown potency against Gram-positive pathogens.

Part 2: Chemical Profile & Specifications

| Property | Specification | Notes |

| IUPAC Name | Ethyl 5-chloro-2-phenyl-1,3-oxazole-4-carboxylate | |

| Molecular Formula | ||

| Molecular Weight | 251.67 g/mol | |

| Appearance | Off-white to pale yellow crystalline solid | |

| Melting Point | 68–72 °C | Literature variance: ±2°C |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water | Hydrolytically stable at neutral pH |

| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) | Moisture sensitive (ester hydrolysis) |

Part 3: Synthetic Utility & Reaction Pathways

The following diagram illustrates the central role of this intermediate in divergent synthesis.

Figure 1: Divergent synthetic pathways utilizing the C5-Chloro and C4-Ester handles.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 5-Aminooxazole Derivative via

Objective: Displacement of the C5-chlorine with morpholine to create a library candidate.

Mechanism: Addition-Elimination (

Reagents:

-

Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (1.0 eq)

-

Morpholine (2.5 eq) [Acts as nucleophile and base]

-

Acetonitrile (ACN) [Solvent]

-

Potassium Carbonate (

) (1.5 eq) [Optional, if using non-basic amine]

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (251 mg, 1.0 mmol) in anhydrous ACN (10 mL).

-

Addition: Add Morpholine (217 mg, 2.5 mmol) dropwise to the stirring solution at room temperature.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours.-

Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

) should disappear, and a more polar fluorescent spot (

-

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Extraction: Resuspend the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).

-

Purification: Dry the organic layer over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes). -

Yield Expectation: 85–92% as a white solid.

Protocol B: Hydrolysis to the Carboxylic Acid

Objective: Selective hydrolysis of the C4-ester without affecting the C5-Cl (if retained) or the oxazole ring integrity.

Reagents:

-

Substrate (from Protocol A or Core Material)

-

Lithium Hydroxide Monohydrate (

) (2.0 eq) -

THF/Water (3:1 mixture)

Step-by-Step Methodology:

-

Dissolution: Dissolve the ester (1.0 mmol) in THF (6 mL). Cool to

in an ice bath. -

Saponification: Add a solution of

(2.0 mmol) in water (2 mL) dropwise. -

Stirring: Allow to warm to room temperature and stir for 2 hours.

-

Note: Avoid heating to prevent decarboxylation or ring opening.

-

-

Acidification: Carefully acidify to pH 3–4 using 1M HCl. A white precipitate should form immediately.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

-

Self-Validation: Purity can be checked via

NMR (Disappearance of ethyl quartet/triplet signals).

-

Part 5: Quality Control & Troubleshooting

Analytical Standards

-

HPLC: C18 Column,

gradient (0.1% TFA). Retention time for the chloro-ester is typically longer than the hydrolyzed acid. -

NMR (

):- 7.4–8.1 ppm (m, 5H, Phenyl group).

-

4.4 ppm (q, 2H,

-

1.4 ppm (t, 3H,

-

Critical Check: Absence of signal at

7.0–7.5 ppm usually assigned to C5-H indicates successful chlorination (if synthesizing the core).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in | Steric hindrance of amine | Switch solvent to DMSO and increase temp to 100°C; use DIPEA as base. |

| Hydrolysis of Ester during | Wet solvents | Ensure all reagents are anhydrous; use molecular sieves in ACN. |

| Ring Opening | Harsh acidic/basic conditions | Oxazoles are sensitive to strong acid reflux. Keep pH > 2 during workups. |

| Decarboxylation | High temp during hydrolysis | Perform hydrolysis at |

References

-

Chemical Identity & Properties

- Synthetic Methodology (Oxazole Functionalization): Schnürch, M., et al. (2007). "Halogenated Heterocycles as Tools for the Synthesis of Bioactive Compounds." Journal of Medicinal Chemistry. (General reference for C5-halooxazole reactivity).

- Application in Medicinal Chemistry: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Discusses oxazole as an amide isostere).

- Standard Operating Procedure: Nucleophilic Aromatic Substitution on Heterocycles.

Sources

Nucleophilic substitution reactions of 5-chlorooxazole derivatives

Application Note: Nucleophilic Substitution & Functionalization of 5-Chlorooxazole Derivatives

Executive Summary & Reactivity Profile

The 5-chlorooxazole scaffold presents a unique challenge in heterocyclic chemistry. Unlike its 2-chloro isomer—which is highly susceptible to Nucleophilic Aromatic Substitution (

For unactivated 5-chlorooxazoles, the industry-standard approach for nucleophilic functionalization is Transition Metal-Catalyzed Cross-Coupling (Palladium or Nickel). This guide details the protocols for overcoming the inherent inertness of the C5-Cl bond to install Carbon (Suzuki/Stille) and Nitrogen (Buchwald-Hartwig) nucleophiles.

Reactivity Hierarchy of Chlorooxazoles

-

C2-Cl: Highly Reactive (

feasible with mild nucleophiles). -

C5-Cl: Low Reactivity (Requires Pd/Ni catalysis or strong EWG activation).

-

C4-Cl: Lowest Reactivity (Sterically hindered, electronically deactivated).

Mechanistic Insight: Why Classical Fails

In a standard

-

At C2: The negative charge delocalizes onto the electronegative ring nitrogen, stabilizing the intermediate.

-

At C5: The negative charge must delocalize onto the C4 carbon or the ring oxygen. The lack of a direct nitrogen "sink" for the electron density makes the activation energy for direct displacement prohibitively high.

Strategic Implication: Do not attempt direct displacement with amines or alkoxides on simple 5-chlorooxazoles (e.g., 5-chloro-2-phenyloxazole). You will likely observe ring opening or no reaction. Adopt the Pd-catalyzed protocols below.

Figure 1: Decision pathway for functionalizing 5-chlorooxazole. Direct substitution fails; catalytic activation is required.

Protocol A: Buchwald-Hartwig Amination (C-N Bond Formation)

Application: Synthesis of 5-aminooxazoles (bioisosteres for amides/ureas). Challenge: The C5-Cl bond is stronger than C5-Br. Standard Pd(PPh3)4 catalysts often fail. We utilize a Pd(0)/Xantphos or Pd(II)/PEPPSI system to facilitate the difficult oxidative addition step.

Materials & Reagents

| Component | Specification | Role |

| Substrate | 5-Chlorooxazole derivative (1.0 equiv) | Electrophile |

| Nucleophile | Primary/Secondary Amine (1.2 equiv) | Nucleophile |

| Catalyst | Pd(OAc)₂ (5 mol%) | Metal Source |

| Ligand | Xantphos (10 mol%) or BrettPhos (5 mol%) | Ligand (Wide bite angle/Bulky) |

| Base | NaOtBu (1.5 equiv) | Base (Generates active amido-Pd) |

| Solvent | 1,4-Dioxane or Toluene (Anhydrous) | Solvent (Degassed) |

Step-by-Step Procedure

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask or a microwave vial. Cool under a stream of Argon or Nitrogen.

-

Catalyst Pre-complexation: Add Pd(OAc)₂ and Xantphos to the flask. Add 20% of the solvent volume. Stir at room temperature for 5-10 minutes until the solution turns a clear yellow/orange (formation of the active L₂Pd(0) species).

-

Reactant Addition: Add the 5-chlorooxazole substrate, the amine, and sodium tert-butoxide (NaOtBu). Note: NaOtBu is hygroscopic; handle quickly or in a glovebox.

-

Solvent & Degassing: Add the remaining anhydrous solvent. Sparge with Argon for 5 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).

-

Reaction: Seal the vessel.

-

Thermal: Heat to 100°C for 12–18 hours.

-

Microwave: Heat to 120°C for 30–60 minutes.

-

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Rinse with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (typically Hexane/EtOAc). 5-aminooxazoles can be light-sensitive; store in the dark.

Troubleshooting:

-

Low Conversion: Switch ligand to BrettPhos or RuPhos (specifically designed for chloro-heterocycles).

-

Dehalogenation (H-substitution): Lower the temperature and switch the solvent to tert-Amyl alcohol.

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Application: Installation of aryl, heteroaryl, or vinyl groups at C5. Key Consideration: Boronic acids are mild nucleophiles. The base choice is critical to avoid hydrolytic ring opening of the oxazole.

Materials & Reagents

| Component | Specification | Role |

| Substrate | 5-Chlorooxazole derivative (1.0 equiv) | Electrophile |

| Coupling Partner | Aryl/Heteroaryl Boronic Acid (1.5 equiv) | Nucleophile |

| Catalyst | Pd(dppf)Cl₂·DCM (5 mol%) | Catalyst (Robust, air-stable) |

| Base | K₃PO₄ (2.0 equiv) or KF (3.0 equiv) | Base (Anhydrous preferred) |

| Solvent | THF:Water (10:1) or Anhydrous DMF | Solvent |

Step-by-Step Procedure

-

Preparation: Charge a reaction vial with the 5-chlorooxazole, boronic acid, Pd(dppf)Cl₂, and base (K₃PO₄).

-

Solvent Addition: Add the solvent mixture.[2] Note: While water accelerates Suzuki couplings, excess water with strong base can degrade the oxazole ring. A 10:1 ratio is a safe starting point.

-

Degassing: Freeze-pump-thaw or vigorous sparging with Argon for 10 minutes.

-

Heating: Heat to 80–90°C for 4–8 hours.

-

Monitoring: Monitor by LC-MS. The chloride is less reactive than bromide; if starting material persists, add 2 mol% additional catalyst.

-

Work-up: Dilute with water and extract with EtOAc (x3). Wash organic layer with brine. Dry over Na₂SO₄.

-

Purification: Silica gel chromatography.

Protocol C: Direct (Restricted Scope)

Application: Only valid for highly activated substrates (e.g., 5-chloro-4-nitrooxazole or 5-chlorooxazole-4-carbonitrile).

Step-by-Step Procedure

-

Dissolve the activated 5-chlorooxazole in DMF or DMSO (0.2 M).

-

Add DIPEA (2.0 equiv) and the nucleophile (amine/thiol, 1.2 equiv).

-

Stir at Room Temperature (do not heat initially). The EWG at C4 makes the C5-Cl extremely labile.

-

If no reaction after 2 hours, heat gently to 50°C.

-

Warning: If the solution turns black/tarry, the oxazole ring has likely decomposed. Quench immediately.

Visual Workflow: Experimental Decision Tree

Figure 2: Workflow for selecting the appropriate functionalization protocol based on substrate electronic properties.

References

-

Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902. [Link]

-

Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]

-

Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen-Dance Reactions on Oxazoles and Thiazoles—A Convenient Access to Functionalized Heterocycles. Chemical Society Reviews, 36, 1046-1057. [Link]

-

Verrier, C., Hoarau, C., & Marsais, F. (2009). Direct Palladium-Catalyzed C-5 Arylation of Oxazoles. Organic & Biomolecular Chemistry, 7, 647-650. [Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Chlorooxazole-4-carboxylates

Introduction: The Strategic Importance of 5-Aryloxazole-4-carboxylates in Drug Discovery

The 5-aryloxazole-4-carboxylate scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural properties allow for specific interactions with a variety of biological targets, making it a cornerstone for the development of novel therapeutics. The synthesis of this key structural unit is frequently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the optimal conditions for the Suzuki-Miyaura coupling of 5-chlorooxazole-4-carboxylates, with a focus on explaining the rationale behind the selection of reaction parameters to ensure successful and reproducible outcomes.

The primary challenge in the Suzuki-Miyaura coupling of 5-chlorooxazole-4-carboxylates lies in the inherent electron-deficient nature of the oxazole ring, which is further accentuated by the presence of the carboxylate group at the 4-position. This electronic characteristic can influence the oxidative addition step of the catalytic cycle. Moreover, the chloro-substituent is less reactive than its bromo or iodo counterparts, often necessitating more specialized and highly active catalyst systems to achieve efficient coupling.[3]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 5-chlorooxazole-4-carboxylate, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.

-

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][5]

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Optimized Reaction Conditions for 5-Chlorooxazole-4-carboxylates

Based on established methodologies for similar heterocyclic systems, particularly the closely related 5-bromooxazole-4-carboxylates, the following conditions are recommended as a starting point for the Suzuki-Miyaura coupling of 5-chlorooxazole-4-carboxylates.[1] It is crucial to screen and optimize these parameters for each specific substrate combination.

| Parameter | Recommendation | Rationale and Field-Proven Insights |

| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand. For challenging couplings, pre-formed catalysts like PdCl₂(dppf) can be effective. | Pd₂(dba)₃ and Pd(OAc)₂ are common and effective Pd(0) and Pd(II) precursors, respectively.[2] For the less reactive 5-chlorooxazoles, a highly active catalyst system is often required. PdCl₂(dppf) has shown good performance in the coupling of other bromo-heterocycles.[6] |

| Ligand | Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. | These ligands promote the oxidative addition of aryl chlorides and stabilize the catalytically active palladium species.[7] Their steric bulk can also facilitate the reductive elimination step. |

| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases are generally preferred to avoid hydrolysis of the ester functionality.[4] K₃PO₄ and Cs₂CO₃ are effective in promoting transmetalation without causing unwanted side reactions.[1][4] |

| Solvent | Anhydrous aprotic polar solvents such as Dioxane, Toluene, or a Toluene/H₂O mixture. | The choice of solvent can significantly impact the solubility of the reactants and the stability of the catalytic species.[8][9] A small amount of water is often beneficial for the dissolution of the base and to facilitate the transmetalation step. |

| Temperature | 100-120 °C | Due to the lower reactivity of the C-Cl bond, elevated temperatures are typically required to drive the reaction to completion. |

| Boronic Acid | Arylboronic acids or their corresponding pinacol esters. | While arylboronic acids are commonly used, their pinacol esters can offer greater stability and are less prone to protodeboronation, a common side reaction.[2] |

Detailed Experimental Protocol: A Representative Example

This protocol describes a general procedure for the Suzuki-Miyaura coupling of ethyl 5-chlorooxazole-4-carboxylate with an arylboronic acid.

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:

-

Ethyl 5-chlorooxazole-4-carboxylate

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

-

Phosphine ligand (e.g., XPhos, 3 mol%)

-

Base (e.g., K₃PO₄, 2 equivalents)

-

Anhydrous solvent (e.g., Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add the ethyl 5-chlorooxazole-4-carboxylate, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

-

Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir vigorously for the specified time (e.g., 16-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-